

Spectroscopic and Tautomeric Analysis of 2-Amino-4,6-dihydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: *2-Amino-4,6-dihydroxypyrimidine*

Cat. No.: *B016511*

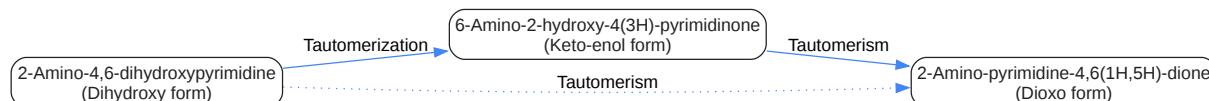
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-amino-4,6-dihydroxypyrimidine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the compound's propensity for tautomerism, this guide also delves into the different tautomeric forms that influence its spectroscopic characteristics. While direct, experimentally verified spectroscopic data for the unsubstituted compound is not readily available in peer-reviewed literature, this document presents an analysis based on data from closely related derivatives and isomers to provide a robust predictive framework.

Tautomerism of 2-Amino-4,6-dihydroxypyrimidine

2-Amino-4,6-dihydroxypyrimidine can exist in several tautomeric forms due to the mobility of protons between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the physical state (solid or solution), solvent polarity, pH, and temperature. The primary tautomeric forms include the dihydroxy, keto-enol, and diketo forms, as well as amino-imino tautomerism. Understanding this tautomeric landscape is crucial for the correct interpretation of spectroscopic data.[\[1\]](#)[\[2\]](#)

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Caption: Tautomeric equilibrium of **2-amino-4,6-dihydroxypyrimidine**.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **2-amino-4,6-dihydroxypyrimidine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental ^1H and ^{13}C NMR data for the unsubstituted **2-amino-4,6-dihydroxypyrimidine** are not extensively reported. However, data from 5-substituted derivatives provide a strong basis for estimating the chemical shifts in a common NMR solvent like DMSO-d₆.[3]

Table 1: Estimated ^1H NMR Spectroscopic Data for **2-Amino-4,6-dihydroxypyrimidine** in DMSO-d₆

Protons	Estimated Chemical Shift (δ , ppm)	Multiplicity
H-5	~5.0	Singlet
-NH ₂	6.3 - 6.9	Broad Singlet
-OH	10.2 - 10.7	Broad Singlet

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on concentration and temperature.

Table 2: Estimated ^{13}C NMR Spectroscopic Data for **2-Amino-4,6-dihydroxypyrimidine** in DMSO-d_6

Carbon Atom	Estimated Chemical Shift (δ , ppm)
C-2	~152.5
C-4, C-6	~164.5
C-5	80 - 85

Reference data for these estimations are derived from 5-substituted **2-amino-4,6-dihydroxypyrimidine** derivatives.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-amino-4,6-dihydroxypyrimidine** is characterized by absorptions corresponding to its amino, hydroxyl, and pyrimidine ring functional groups. The exact peak positions can vary depending on the tautomeric form present and intermolecular hydrogen bonding in the solid state. The following table provides probable assignments based on the analysis of the isomeric 4-amino-2,6-dihydroxy pyrimidine.[\[4\]](#)

Table 3: Probable FT-IR Peak Assignments for **2-Amino-4,6-dihydroxypyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong	N-H asymmetric and symmetric stretching
3200 - 2500	Broad	O-H stretching (hydrogen-bonded)
~1650	Strong	C=O stretching (from keto tautomers)
1620 - 1580	Medium-Strong	N-H bending and C=N/C=C ring stretching
1480 - 1400	Medium	Ring stretching
1295 - 1250	Medium	C-O stretching
Below 1000	Various	Ring breathing and out-of-plane bending modes

Experimental Protocols

Synthesis of 2-Amino-4,6-dihydroxypyrimidine

A common and effective method for the synthesis of **2-amino-4,6-dihydroxypyrimidine** is the condensation of guanidine with a malonic ester.[\[5\]](#)[\[6\]](#)



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